7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine
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Overview
Description
7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process .
Mode of Action
The compound interacts with COX-2 by fitting into its active site . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins . The reduction in prostaglandin levels leads to a decrease in inflammation and associated symptoms .
Biochemical Pathways
The inhibition of COX-2 affects the prostaglandin biosynthesis pathway . Prostaglandins, such as PGE2, are responsible for increasing pain and tissue blood flow during inflammation . By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby alleviating inflammation .
Pharmacokinetics
The compound’s efficacy in in vivo studies suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in a significant reduction in inflammation. In vitro assays have shown that the compound has a strong inhibitory effect on COX-2 . In vivo studies have also demonstrated that the compound has dose-dependent anti-nociceptive (pain-relieving) activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-phenylhydrazine with 7-methyl-2-phenylimidazo[1,2-a]pyrimidine under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of industrial-grade reagents and catalysts, as well as controlled reaction environments to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents and biological activities.
Imidazo[1,2-a]pyrimidines: Other derivatives of this family with different substituents and functional groups.
Uniqueness
7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)-2-phenylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-14-12-18(23-22-16-10-6-3-7-11-16)24-13-17(21-19(24)20-14)15-8-4-2-5-9-15/h2-13,22-23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZCUSXRPVUJNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)NNC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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